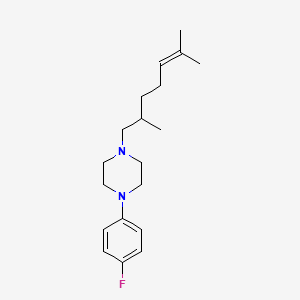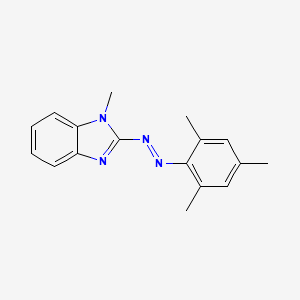
N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide, also known as CFMS, is a potent and selective inhibitor of colony-stimulating factor 1 receptor (CSF1R). CSF1R is a tyrosine kinase receptor that plays a crucial role in regulating the survival, proliferation, and differentiation of mononuclear phagocytes. CFMS has shown promising results in preclinical studies as a potential treatment for various inflammatory diseases, including cancer, rheumatoid arthritis, and multiple sclerosis.
Wirkmechanismus
N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide selectively inhibits CSF1R, which is expressed on the surface of mononuclear phagocytes, including macrophages and microglia. CSF1R signaling plays a crucial role in regulating the survival, proliferation, and differentiation of these cells. By inhibiting CSF1R, N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide reduces the number and function of mononuclear phagocytes, leading to a reduction in inflammation and disease symptoms.
Biochemical and physiological effects:
N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has been shown to reduce the number and function of mononuclear phagocytes in preclinical models of various inflammatory diseases. This leads to a reduction in inflammation and disease symptoms, including tumor growth, joint inflammation, and neurological symptoms. N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has also been shown to improve the overall survival of mice with breast cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has several advantages for use in preclinical studies. It is a potent and selective inhibitor of CSF1R, which allows for precise targeting of mononuclear phagocytes. N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has also shown promising results in preclinical models of various inflammatory diseases, making it a potential candidate for clinical development. However, N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has some limitations for use in lab experiments. It has low solubility in water, which can make dosing and administration challenging. N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide also has a short half-life, which requires frequent dosing in preclinical studies.
Zukünftige Richtungen
There are several potential future directions for N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide research. One area of interest is the development of N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide as a potential treatment for other inflammatory diseases, such as inflammatory bowel disease and psoriasis. N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide may also have potential as a combination therapy with other immunomodulatory agents, such as checkpoint inhibitors, to enhance anti-tumor immunity. Additionally, further studies are needed to understand the long-term effects of N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide treatment on mononuclear phagocyte function and overall immune system homeostasis.
Synthesemethoden
N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide can be synthesized by reacting 2-fluoro-5-nitrobenzoic acid with cycloheptylamine in the presence of thionyl chloride, followed by the addition of morpholine and sulfamic acid. The resulting product is then purified by column chromatography to obtain N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has been extensively studied in preclinical models of various inflammatory diseases, including cancer, rheumatoid arthritis, and multiple sclerosis. In a study published in Cancer Research, N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide was shown to inhibit the growth of tumor-associated macrophages and reduce tumor growth in mouse models of breast cancer. In another study published in Arthritis Research & Therapy, N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide was shown to reduce joint inflammation and bone erosion in a mouse model of rheumatoid arthritis. N-cycloheptyl-2-fluoro-5-(4-morpholinylsulfonyl)benzamide has also been shown to improve disease symptoms in mouse models of multiple sclerosis.
Eigenschaften
IUPAC Name |
N-cycloheptyl-2-fluoro-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O4S/c19-17-8-7-15(26(23,24)21-9-11-25-12-10-21)13-16(17)18(22)20-14-5-3-1-2-4-6-14/h7-8,13-14H,1-6,9-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSQKOUGTWQJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(2-isoxazolidinyl)propanamide](/img/structure/B5107886.png)
![3,3'-methylenebis{6-[(3-nitrobenzoyl)amino]benzoic acid}](/img/structure/B5107894.png)
![N-(4-methoxyphenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5107903.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B5107908.png)
![5-[(sec-butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5107912.png)
![2-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5107913.png)
![N-(2-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5107919.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate](/img/structure/B5107932.png)
![2-({4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5107953.png)

![N-[1-(4-ethoxyphenyl)ethyl]-4-methoxybenzamide](/img/structure/B5107972.png)
![7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5107976.png)